molecular formula C17H20N2O B15061620 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine

Cat. No.: B15061620
M. Wt: 268.35 g/mol
InChI Key: ZRDQMYXDLAKLOY-UHFFFAOYSA-N
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Description

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a heterocyclic compound that contains both pyridine and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the pyrrolidine ring and the methoxy group on the pyridine ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-benzyl-2-pyrrolidinone with a suitable reducing agent can yield 1-benzylpyrrolidine.

    Substitution on the Pyridine Ring: The methoxy group can be introduced onto the pyridine ring through nucleophilic substitution reactions. For instance, 2-chloropyridine can be reacted with sodium methoxide to form 2-methoxypyridine.

    Coupling Reaction: The final step involves coupling the 1-benzylpyrrolidine with 2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    5-(1-Benzylpyrrolidin-2-yl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biological Activity

5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound has been explored through various methods, highlighting its versatility in organic synthesis. A notable synthetic route involves the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown promising neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
  • Anticonvulsant Activity : Related structures have been identified as effective anticonvulsants in various animal models, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro evaluations have demonstrated that derivatives of this compound can reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cells exposed to oxidative stress. For instance, certain derivatives showed significant neuroprotection in SH-SY5Y cells under oxidative stress conditions, which is critical for developing therapies for conditions like Parkinson's disease .
  • Anticonvulsant Studies : A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), exhibited broad-spectrum anticonvulsant activity across several seizure models. This suggests that compounds with similar structural features to this compound may also be effective against epilepsy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-(1-Methylpyrrolidin-2-yl)-2-methoxypyridineSimilar pyrrolidine and pyridine structurePotentially lower activity than target compound
5-(1-Benzylpiperidin-4-yl)-2-methoxypyridinePiperidine instead of pyrrolidineMay show different receptor affinity
5-(1-Benzyltetrahydropyridin-3-yl)-2-methoxypyridineTetrahydropyridine structureDifferent pharmacokinetic properties

This comparison illustrates how variations in functional groups and ring structures influence the biological activities of these compounds.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine

InChI

InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3

InChI Key

ZRDQMYXDLAKLOY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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